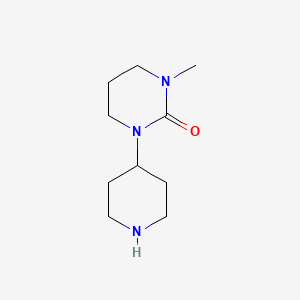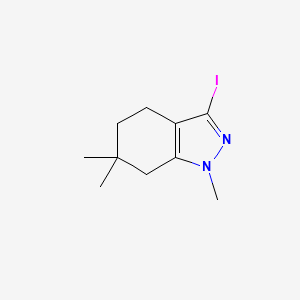
3-iodo-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole is a chemical compound with the molecular formula C9H13IN2 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole typically involves the iodination of a suitable precursor. One common method is the iodination of 1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole using iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole.
Scientific Research Applications
3-iodo-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving biological pathways and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The iodine atom and the indazole core play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
- 1-phenyl-6,6-dimethyl-4-hydroxyimino-4,5,6,7-tetrahydroindazole
- 1-(2-pyridyl)-3,6,6-trimethyl-4,5,6,7-tetrahydroindazole
Uniqueness
3-iodo-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the iodine atom and three methyl groups differentiates it from other indazole derivatives, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1426421-81-9 |
|---|---|
Molecular Formula |
C10H15IN2 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
3-iodo-1,6,6-trimethyl-5,7-dihydro-4H-indazole |
InChI |
InChI=1S/C10H15IN2/c1-10(2)5-4-7-8(6-10)13(3)12-9(7)11/h4-6H2,1-3H3 |
InChI Key |
OFIPOILGAXDAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)N(N=C2I)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


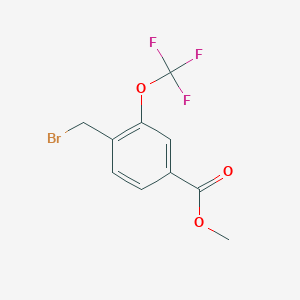

![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
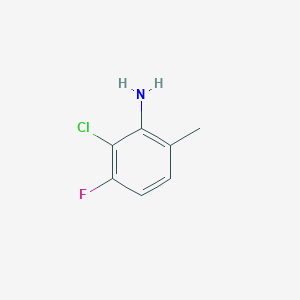
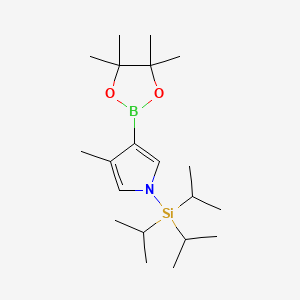
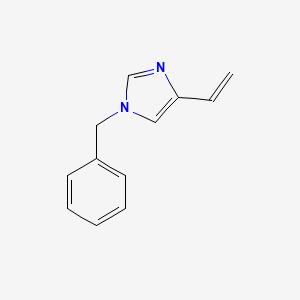

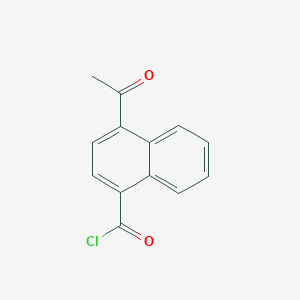
![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)

